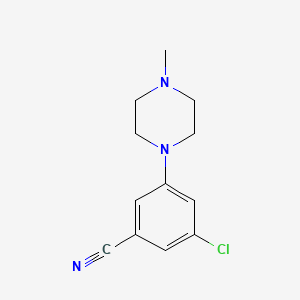
3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile
概要
説明
“3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity . The compound also contains a benzonitrile group, which is an aromatic organic compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzonitrile group substituted at the 3rd position with a chlorine atom and at the 5th position with a 4-methylpiperazine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing nitrile and chlorine groups, and the electron-donating methylpiperazine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperazine ring often have basic properties, and the presence of a nitrile group could increase the compound’s polarity .科学的研究の応用
Antiviral and Antimicrobial Applications
Compounds structurally related to 3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile have been investigated for their antiviral and antimicrobial properties. A study demonstrated that urea and thiourea derivatives of piperazine exhibited potent antimicrobial activity, highlighting the potential of similar compounds in medical applications (Reddy et al., 2013). Furthermore, derivatives of piperazin-1-yl benzonitrile showed significant antiviral activity against Hepatitis C Virus (HCV), offering new avenues for the development of antiviral medications (Jiang et al., 2020).
Cancer Research
In cancer research, isoxazoline derivatives linked via piperazine to benzoisothiazoles demonstrated potent cytotoxic and antineoplastic activities, indicating their potential as therapeutic agents (Byrappa et al., 2017). Similarly, biphenyl-1,2,3-triazol-benzonitrile derivatives have shown inhibitory activity against the PD-1/PD-L1 signaling pathway, a critical target in immuno-oncology (Narva et al., 2020).
Antitubercular Activity
The search for effective anti-tubercular agents led to the synthesis of various benzo[d]isoxazole derivatives with significant activity against Mycobacterium tuberculosis, contributing to the ongoing battle against tuberculosis (Naidu et al., 2016).
Inflammatory Diseases
Compounds containing the piperazine moiety were also explored for their anti-inflammatory properties. Novel imidazole derivatives demonstrated significant in-vitro anti-inflammatory activity, suggesting their potential in treating inflammatory diseases (Ahmed et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-2-4-16(5-3-15)12-7-10(9-14)6-11(13)8-12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWHLHKJUZLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


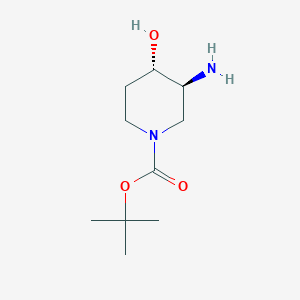
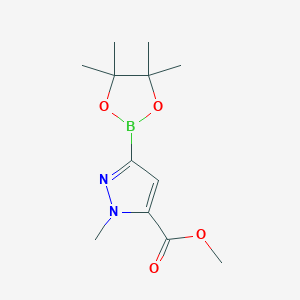
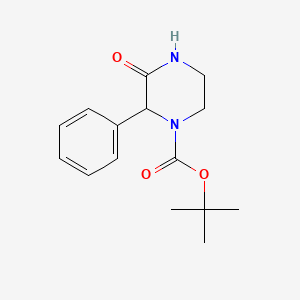
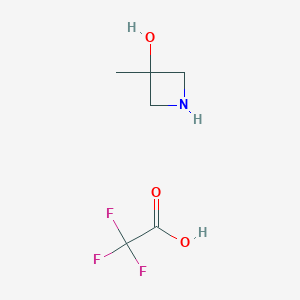
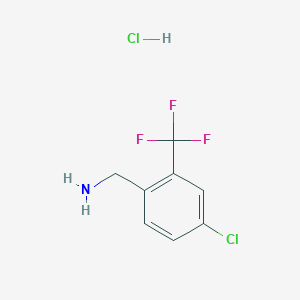
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
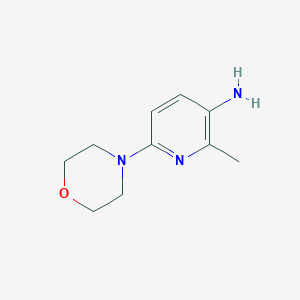
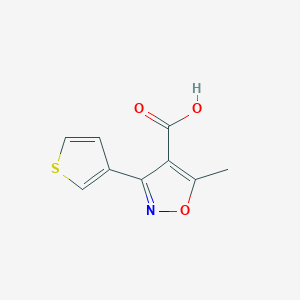
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
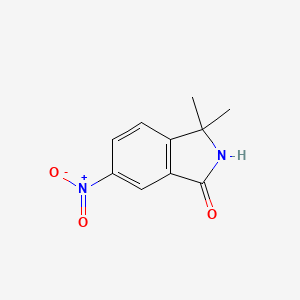
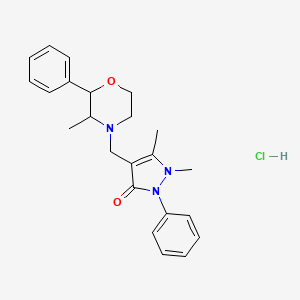
![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)